(1-Oxaspiro[4.4]nonan-2-yl)methanamine
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Overview
Description
(1-Oxaspiro[44]nonan-2-yl)methanamine is a chemical compound with the molecular formula C9H17NO It is characterized by a spirocyclic structure containing an oxirane ring fused to a cyclohexane ring, with a methanamine group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxaspiro[4.4]nonan-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an amine in the presence of a suitable catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Oxaspiro[4.4]nonan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1-Oxaspiro[4.4]nonan-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1-Oxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1-Oxaspiro[4.4]nonan-3-yl)methanamine: Similar structure but with the methanamine group attached to a different position on the spirocyclic ring.
(1-Oxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride: A derivative with a sulfonyl chloride group instead of the methanamine group.
Uniqueness
(1-Oxaspiro[44]nonan-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of the methanamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-oxaspiro[4.4]nonan-2-ylmethanamine |
InChI |
InChI=1S/C9H17NO/c10-7-8-3-6-9(11-8)4-1-2-5-9/h8H,1-7,10H2 |
InChI Key |
DEHBWYJUBPJWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(O2)CN |
Origin of Product |
United States |
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